molecular formula C15H15NO2S B14689143 2-(4-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid CAS No. 33695-09-9

2-(4-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid

Cat. No.: B14689143
CAS No.: 33695-09-9
M. Wt: 273.4 g/mol
InChI Key: KAELIFARHXNLBD-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid is an organic compound that belongs to the class of benzothiazoles This compound is characterized by a benzothiazole ring fused with a tetrahydro structure and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction between 4-methylphenylamine and a suitable thiocarbonyl compound can lead to the formation of the benzothiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and crystallization are often employed to achieve the desired product. The choice of solvents, catalysts, and reaction conditions are crucial to the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-(4-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)propanoic acid: Shares the 4-methylphenyl group but differs in the core structure.

    4-Methoxyphenylacetic acid: Similar aromatic structure with a methoxy substituent.

    2-(4-Methylphenyl)-1,3-benzothiazole: Lacks the tetrahydro structure and carboxylic acid group.

Uniqueness

2-(4-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid is unique due to its combination of a benzothiazole ring, tetrahydro structure, and carboxylic acid functional group

Properties

CAS No.

33695-09-9

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

2-(4-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid

InChI

InChI=1S/C15H15NO2S/c1-9-5-7-10(8-6-9)14-16-13-11(15(17)18)3-2-4-12(13)19-14/h5-8,11H,2-4H2,1H3,(H,17,18)

InChI Key

KAELIFARHXNLBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(S2)CCCC3C(=O)O

Origin of Product

United States

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